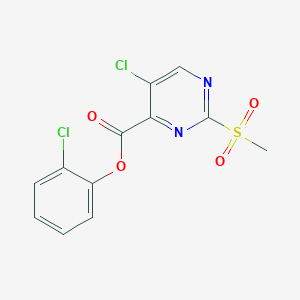![molecular formula C18H18O3 B4621474 4-[2-(2-allylphenoxy)ethoxy]benzaldehyde](/img/structure/B4621474.png)
4-[2-(2-allylphenoxy)ethoxy]benzaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 4-[2-(2-Allylphenoxy)ethoxy]benzaldehyde often involves multi-step chemical reactions. For example, a benzoxazine derivative was synthesized from o-allylphenol, indicating the use of allyl-containing compounds as starting materials in complex syntheses (Liu et al., 2014). Similarly, the electrochemical oxidation of 4-alkyloxytoluenes has been shown to yield benzaldehyde derivatives, suggesting a method for the synthesis of specific benzaldehyde compounds (Trutschel et al., 1991).
Molecular Structure Analysis
Quantum mechanical studies have been conducted on similar benzaldehyde compounds to compare their molecular structures and vibrational data. Such studies provide insights into the molecular dynamics and structural properties of these compounds (Krishnakumar et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving benzaldehyde derivatives often lead to the formation of various products. For instance, homologation of benzaldehydes has been described, highlighting the versatility of these compounds in synthetic chemistry (Dabdoub et al., 2012). Additionally, studies on benzaldehyde oxime derivatives reveal their reactive properties, including NLO, NBO, MEP, and HOMO-LUMO analysis, which are crucial for understanding their chemical behavior (Jalaja et al., 2017).
Physical Properties Analysis
The physical properties of benzaldehyde derivatives, such as their crystalline structure and spectroscopic characteristics, have been extensively studied. The crystal structure of 2-methoxy-benzaldehyde, for example, demonstrates the presence of intra- and intermolecular C-H...O short contacts, which are indicative of the compound's solid-state behavior (Ribeiro-Claro et al., 2002).
Chemical Properties Analysis
Benzaldehyde derivatives exhibit a wide range of chemical properties, including reactivity towards various functional groups and participation in diverse chemical reactions. For instance, spectroscopic studies on specific benzaldehyde derivatives have provided insights into their reactive properties, supported by DFT calculations and molecular dynamics simulations (Jalaja et al., 2017).
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Properties
One application of compounds related to 4-[2-(2-allylphenoxy)ethoxy]benzaldehyde is in the synthesis of benzoxazine polymers. A study by Liu et al. (2014) focuses on synthesizing allyl-containing bifunctional benzoxazines from o-allylphenol, 4,4′-diaminodiphenyl ether, and formaldehyde. This research highlights the thermal polymerization behaviors and resulting polybenzoxazines, noting differences in polymer properties such as storage modulus and thermal stability due to isomerization processes (Liu et al., 2014).
Catalytic Efficiency and Reaction Mechanisms
In the realm of catalysis, research by Bernini et al. (2005) explores the efficient oxidation of hydroxylated and methoxylated benzaldehydes to phenols using hydrogen peroxide/methyltrioxorhenium in ionic liquids, demonstrating a catalytic reaction that yields products in good amounts over short periods (Bernini et al., 2005).
Enzymatic Synthesis
Kühl et al. (2007) investigate the enzymatic synthesis of benzoin derivatives using benzaldehyde lyase (BAL), highlighting an optimal synthesis pathway for (R)-3,3'-dimethoxybenzoin and (R)-3-methoxy-2'-chlorobenzoin with high yield and enantioselectivity (Kühl et al., 2007).
Oxidation Mechanisms
Malik et al. (2016) delve into the oxidation mechanisms of methoxy benzaldehydes, including 4-methoxybenzaldehyde, by benzimidazolium fluorochromate in an aqueous acetic acid medium. This study provides insights into the reaction order and proposes a mechanism based on observed kinetics (Malik et al., 2016).
Synthetic Methodologies
Research by Shimizu et al. (2009) on the synthesis of condensed heterocyclic compounds presents a method for the oxidative coupling of substituted arene or heteroarene carboxylic acids with alkynes, demonstrating the versatility of related compounds in synthesizing fluorescent heterocycles (Shimizu et al., 2009).
Eigenschaften
IUPAC Name |
4-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-2-5-16-6-3-4-7-18(16)21-13-12-20-17-10-8-15(14-19)9-11-17/h2-4,6-11,14H,1,5,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANSUESKALTFCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCCOC2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(allylamino)sulfonyl]-N-methyl-N-phenylbenzamide](/img/structure/B4621408.png)

![2-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amino]ethanol hydrochloride](/img/structure/B4621426.png)
![N-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B4621431.png)


![N-(3-{[(4-chlorophenyl)sulfonyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B4621450.png)
![1-{3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}piperidine](/img/structure/B4621457.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-ethoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4621460.png)
![2-({3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B4621468.png)
![1-(4-fluorophenyl)-N-[2-(4-methoxyphenoxy)-1-methylethyl]methanesulfonamide](/img/structure/B4621473.png)
![N-(4-chlorophenyl)-N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]urea](/img/structure/B4621482.png)
![3-nitro-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B4621492.png)
![N-(2-{[(2,3-dimethylphenoxy)acetyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4621508.png)